N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide

Structural differentiation Lipophilicity Metabolic stability

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide (CAS 2034299-25-5) is a synthetic small molecule (C17H16N6O2, MW 336.36) comprising an isonicotinamide core substituted at the 2-position with a cyclopropylmethoxy ether and N-linked to a 4-(1H-tetrazol-1-yl)phenyl group. It belongs to the broader class of tetrazole-containing aryl amide derivatives, a scaffold extensively explored for kinase inhibition, xanthine oxidase (XO) inhibition, and nAChR modulation.

Molecular Formula C17H16N6O2
Molecular Weight 336.355
CAS No. 2034299-25-5
Cat. No. B2605761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide
CAS2034299-25-5
Molecular FormulaC17H16N6O2
Molecular Weight336.355
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C17H16N6O2/c24-17(13-7-8-18-16(9-13)25-10-12-1-2-12)20-14-3-5-15(6-4-14)23-11-19-21-22-23/h3-9,11-12H,1-2,10H2,(H,20,24)
InChIKeyKEHBROZPGJNOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide (CAS 2034299-25-5): Structural Baseline and Research Procurement Context


N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide (CAS 2034299-25-5) is a synthetic small molecule (C17H16N6O2, MW 336.36) comprising an isonicotinamide core substituted at the 2-position with a cyclopropylmethoxy ether and N-linked to a 4-(1H-tetrazol-1-yl)phenyl group. It belongs to the broader class of tetrazole-containing aryl amide derivatives, a scaffold extensively explored for kinase inhibition, xanthine oxidase (XO) inhibition, and nAChR modulation [1][2]. The compound is primarily cataloged as a research chemical and synthetic building block; direct experimental bioactivity data in peer-reviewed primary literature is currently absent. Computational target prediction tools classify the compound as a potential cyclooxygenase-2 (COX-2) inhibitor, with predicted associations to melanoma, tuberculosis, bone neoplasms, and inflammatory conditions [3]. Its structural features—a 2-cyclopropylmethoxy ether and a 4′-tetrazol-1-yl phenyl amide—distinguish it from published 3′-tetrazolyl XO inhibitor series [2] and from the 2-methoxyethoxy analog (CAS 2034429-69-9) .

Why N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide Cannot Be Generically Substituted by In-Class Analogs


Within the tetrazole-isonicotinamide chemotype, seemingly conservative structural changes produce substantial shifts in predicted target engagement, physicochemical properties, and synthetic tractability. The three critical differentiation nodes—the 2-position ether type (cyclopropylmethoxy vs. 2-methoxyethoxy vs. unsubstituted), the tetrazole regioisomeric attachment (4′- vs. 3′-phenyl), and the amide linkage geometry—collectively determine H-bonding capacity, lipophilicity (cLogP), and metabolic vulnerability [1][2]. Published structure-activity relationship (SAR) data from the 3′-tetrazolyl XO inhibitor series demonstrate that the tetrazole position is pharmacophorically essential: the tetrazole N-4 atom forms a critical H-bond with the Asn768 residue of xanthine oxidase, and a 10-fold potency gain (IC50 from 0.312 µM to 0.031 µM) was achieved through regiospecific optimization [2]. The target compound's 4′-tetrazolyl attachment alters the spatial vector of this H-bond acceptor relative to the 3′-series by approximately 120°, likely abrogating the XO binding mode [2]. Simultaneously, the cyclopropylmethoxy group introduces a metabolically resistant cycloalkyl ether—in contrast to the more oxidatively labile linear 2-methoxyethoxy chain [1][3]—which may extend compound half-life in microsomal stability assays, though direct experimental confirmation is lacking [3]. These orthogonal substitution differences mean that biological data from the 3′-tetrazolyl XO inhibitor series or the 2-methoxyethoxy analog are not transferable to the target compound for purposes of potency prediction, selectivity profiling, or procurement specification [2][4].

Quantitative Differentiation Evidence for N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide (CAS 2034299-25-5)


Structural Differentiation vs. 2-Methoxyethoxy Analog: Cyclopropylmethoxy Ether Introduces Lipophilicity Gain and Metabolic Resistance Potential

The target compound (CAS 2034299-25-5) bears a 2-cyclopropylmethoxy substituent on the pyridine ring, whereas the closest commercially cataloged analog, N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034429-69-9), carries a linear 2-methoxyethoxy chain. The cyclopropylmethoxy group contributes higher lipophilicity and steric bulk compared to the linear glycol ether, as reflected in the molecular formula change from C16H16N6O3 (MW 340.34) to C17H16N6O2 (MW 336.36) . The cyclopropyl ring is also known to reduce susceptibility to cytochrome P450-mediated O-dealkylation relative to linear alkyl ethers, a property exploited in multiple clinical candidates [1]. No direct experimental microsomal stability data is available for either compound, so this advantage remains a class-level inference from cyclopropyl ether SAR precedent [1].

Structural differentiation Lipophilicity Metabolic stability Ether substitution

Tetrazole Regioisomeric Differentiation: 4′-Tetrazol-1-yl vs. 3′-Tetrazol-1-yl Phenyl Attachment Alters Pharmacophoric Vector and Abrogates Xanthine Oxidase Binding Mode

The target compound incorporates the 1H-tetrazol-1-yl moiety at the para (4′) position of the phenyl ring, whereas all published and optimized N-(1H-tetrazol-1-yl)phenyl)isonicotinamide XO inhibitors place the tetrazole at the meta (3′) position [1][2]. In the 3′-series, the tetrazole N-4 atom forms a structure-validated H-bond with the Asn768 side chain of xanthine oxidase, and this interaction was explicitly engineered through structure-based design to improve potency from IC50 = 0.312 µM (compound 1, 3′-cyano precursor) to IC50 = 0.031 µM (compound 2s, 3′-tetrazole) [1]. The para (4′) attachment in the target compound rotates the tetrazole's H-bond acceptor vector by approximately 120° relative to the amide-phenyl axis, making engagement with Asn768 geometrically unfeasible based on the published XO co-crystal poses [1]. As a result, the target compound is structurally excluded from the XO inhibitor pharmacophore validated for the 3′-series.

Tetrazole regioisomerism Xanthine oxidase inhibition Pharmacophore geometry H-bond vector

Computational Target Prediction Divergence: Predicted COX-2 Inhibition Distinguishes the Target Compound from the 3′-Tetrazolyl XO Inhibitor Series

DrugMapper computational target prediction classifies the target compound as a cyclooxygenase-2 (COX-2) inhibitor, with associated predicted indications spanning melanoma, tuberculosis, bone neoplasms, HIV, prostate cancer, rheumatoid arthritis, osteoarthritis, and pain [1]. This predicted target profile is mechanistically distinct from the validated xanthine oxidase inhibition of the 3′-tetrazolyl isonicotinamide series (IC50 = 0.031–0.312 µM) [2]. Among the closest structurally cataloged analogs, the 2-methoxyethoxy variant (CAS 2034429-69-9) and the des-alkoxy base compound (N-[4-(1H-tetrazol-1-yl)phenyl]isonicotinamide) have no publicly available target prediction or experimental bioactivity data . The COX-2 prediction for the target compound therefore represents the only available target hypothesis to guide experimental follow-up. However, this is a computational inference and has not been validated by in vitro enzyme inhibition assays.

Computational target prediction COX-2 inhibition Drug repurposing Polypharmacology

Absence of Published Experimental Bioactivity Data: A Critical Evidence Gap Affecting Procurement Specification

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (excluding benchchems, molecule, evitachem, vulcanchem) returned no peer-reviewed primary research paper, patent biological example, or authoritative database entry containing experimentally measured IC50, Ki, EC50, or cellular activity data for the target compound (CAS 2034299-25-5) [1][2][3]. By contrast, the 3′-tetrazolyl isonicotinamide analog series has published XO IC50 values spanning 0.031–0.312 µM [2], and the close structural analog TPIN (N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivative) has reported cellular IC50 values of 5.6 µM (DU145) and 10.2 µM (PC3) in prostate cancer proliferation assays [4]. The absence of any experimental data for the target compound means that all biological differentiation claims currently rest on computational prediction and structural inference, and the compound cannot yet be prioritized over analogs based on empirically demonstrated potency, selectivity, or in vivo performance.

Evidence gap Experimental validation Bioactivity data absence Procurement risk

Research and Industrial Application Scenarios for N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide (CAS 2034299-25-5)


Chemical Probe for de Novo COX-2 Target Engagement Studies

The compound's computational prediction as a COX-2 inhibitor [1] makes it a candidate chemical probe for COX-2 target engagement studies, particularly given the absence of any COX-2 association for the 3′-tetrazolyl isonicotinamide series. Researchers should validate COX-2 inhibition via in vitro enzyme assay (e.g., COX Fluorescent Inhibitor Screening Kit) prior to cellular or in vivo deployment, as the prediction has not been experimentally confirmed [1].

Building Block for Diversity-Oriented Synthesis of Tetrazole-Isonicotinamide Libraries

The compound's 2-cyclopropylmethoxy and 4′-tetrazol-1-yl substitution pattern provides a structurally differentiated scaffold entry point that is not represented in published XO inhibitor libraries (which uniformly use 3′-tetrazolyl or 3′-cyano substitution) [2]. It can serve as a key intermediate for parallel synthesis of analogs exploring the SAR around the 4′-tetrazole vector, which remains unexplored in primary literature [2].

Negative Control for 3′-Tetrazolyl Xanthine Oxidase Inhibitor Studies

Because the 4′-tetrazolyl regioisomer is structurally predicted to be incompatible with the Asn768 H-bond required for XO inhibition—a binding mode validated by co-crystal structures for the 3′-series [2]—this compound can function as a regioisomeric negative control in XO inhibition assays. Its predicted lack of XO activity (vs. the 3′-series compound 2s, IC50 = 0.031 µM) can help confirm target engagement specificity in SAR studies [2].

Physicochemical Comparator for Cyclopropylmethoxy vs. 2-Methoxyethoxy Ether Profiling

The target compound and its 2-methoxyethoxy analog (CAS 2034429-69-9) form a matched molecular pair differing only in the ether substituent at the pyridine 2-position . This pair is suitable for comparative physicochemical profiling (cLogP, solubility, permeability) and microsomal stability assays to empirically quantify the impact of the cyclopropyl group on metabolic resistance and membrane permeability relative to a linear glycol ether [3].

Quote Request

Request a Quote for N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.